Pancreatic Lipase Inhibition vs. Enhancement
In a head-to-head in vitro screening of 15 triterpenoid saponins from Acanthopanax senticosus, Ciwujianoside C1 (compound 6) was identified as an inhibitor of pancreatic lipase activity. In stark contrast, the structurally related Ciwujianosides C2 (compound 3), D2 (compound 5), C4 (compound 8), and C3 (compound 10) significantly enhanced pancreatic lipase activity under identical assay conditions [1]. This divergent functional profile directly precludes the use of these congeners as substitutes for Ciwujianoside C1 in metabolic studies.
| Evidence Dimension | In vitro pancreatic lipase activity modulation |
|---|---|
| Target Compound Data | Inhibited pancreatic lipase activity |
| Comparator Or Baseline | Ciwujianosides C2, D2, C4, and C3: Enhanced pancreatic lipase activity |
| Quantified Difference | Qualitative reversal of effect (inhibition vs. enhancement) |
| Conditions | In vitro enzyme assay using pancreatic lipase; 15 saponins screened (compounds 1-15) |
Why This Matters
Procuring Ciwujianoside C1 ensures the acquisition of a pancreatic lipase inhibitor rather than an activator, which is critical for studies aimed at lipid absorption modulation.
- [1] Jiang W, Li W, Han L, et al. Biologically Active Triterpenoid Saponins from Acanthopanax senticosus. J Nat Prod. 2006;69(11):1571-1576. doi:10.1021/np060195+ View Source
